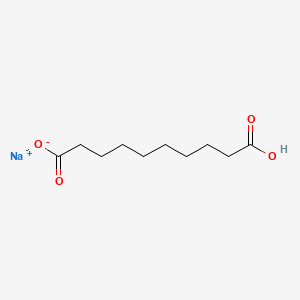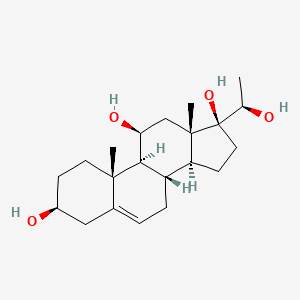
Cortisol 21-Tosylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cortisol 21-Tosylate is a synthetic derivative of cortisol, a hormone produced by the adrenal gland. This compound has garnered significant attention in various fields of research due to its potential therapeutic and toxic effects, as well as its role in pollution management and manufacturing processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Cortisol 21-Tosylate is typically synthesized through the tosylation of cortisol. The process involves the reaction of cortisol with p-toluenesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the tosylate ester .
Industrial Production Methods: In an industrial setting, the synthesis of this compound follows a similar route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically subjected to purification steps such as recrystallization or chromatography to isolate the desired compound .
Análisis De Reacciones Químicas
Types of Reactions: Cortisol 21-Tosylate undergoes various chemical reactions, including:
Substitution Reactions: The tosylate group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Hydrolysis: In the presence of water, the tosylate group can be hydrolyzed to form cortisol.
Oxidation and Reduction: this compound can undergo oxidation and reduction reactions, leading to the formation of various metabolites.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the tosylate group. Common reagents include hydrochloric acid or sodium hydroxide.
Oxidation and Reduction: Reagents such as potassium permanganate or sodium borohydride are used for oxidation and reduction reactions, respectively.
Major Products Formed:
Substitution Reactions: Various cortisol derivatives depending on the nucleophile used.
Hydrolysis: Cortisol.
Oxidation and Reduction: Different metabolites of cortisol.
Aplicaciones Científicas De Investigación
Cortisol 21-Tosylate has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various cortisol derivatives.
Biology: Employed in studies related to steroid metabolism and enzyme activity.
Medicine: Investigated for its potential therapeutic effects and as a tool for studying cortisol-related disorders.
Industry: Utilized in the development of biosensors for cortisol detection and in pollution management
Mecanismo De Acción
Cortisol 21-Tosylate exerts its effects by interacting with the glucocorticoid receptor. Upon binding to the receptor, it modulates the expression of various genes involved in inflammation, immune response, and metabolism. The compound’s mechanism of action is similar to that of cortisol, but the presence of the tosylate group can alter its pharmacokinetic properties and receptor binding affinity .
Comparación Con Compuestos Similares
Cortisol 21-Tosylate is unique due to the presence of the tosylate group, which can influence its chemical reactivity and biological activity. Similar compounds include:
Propiedades
Número CAS |
63644-48-4 |
|---|---|
Fórmula molecular |
C₂₈H₃₆O₇S |
Peso molecular |
516.65 |
Sinónimos |
Cortisol, 21-p-Toluenesulfonate; (11β)-11,17-Dihydroxy-21-[[(4-methylphenyl)sulfonyl]oxy]pregn-4-ene-3,20-dione |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


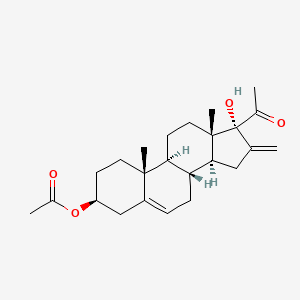
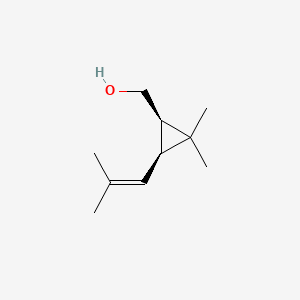
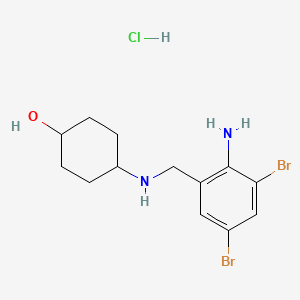
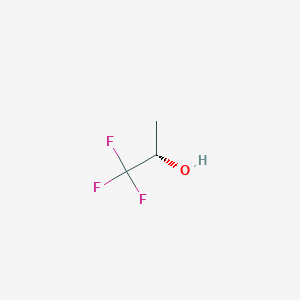
![3-(7-Chloro-5-propylsulfanyltriazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol](/img/structure/B1144487.png)
